molecular formula C4H4O5 B1202945 2,3-Oxiranedicarboxylic acid CAS No. 3272-11-5

2,3-Oxiranedicarboxylic acid

Cat. No. B1202945
CAS RN: 3272-11-5
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-UHFFFAOYSA-N
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Description

2,3-Oxiranedicarboxylic acid is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. It serves as a pivotal intermediate in organic synthesis, enabling the formation of complex molecular architectures.

Synthesis Analysis

The synthesis of 2,3-Oxiranedicarboxylic acid and related compounds often involves multi-component reactions, showcasing the efficiency and versatility of these synthetic routes. For instance, 2-(alkylamino)-5-{alkyl[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3,4-furandicarboxylates can be synthesized via a one-pot multi-component reaction, highlighting the compound's foundational role in synthesizing diverse molecular structures (Adib et al., 2010).

Molecular Structure Analysis

The molecular and supramolecular structures of compounds derived from 2,3-Oxiranedicarboxylic acid or its analogs, such as diorganotin(IV) oxides and 2,5-pyridinedicarboxylic acid complexes, exhibit a range from polymeric to cyclotrimeric arrangements. These structures demonstrate the compound's capability to form versatile bonding patterns, leading to materials with potential application in supramolecular chemistry (García-Zarracino & Höpfl, 2005).

Chemical Reactions and Properties

2,3-Oxiranedicarboxylic acid and its derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential as building blocks in organic synthesis. For instance, the rearrangement of 2,3-epoxysulfonates illustrates the compound's versatility in undergoing transformations that are pivotal for the synthesis of natural products and pharmaceuticals (Kita et al., 2003).

Physical Properties Analysis

The physical properties of 2,3-Oxiranedicarboxylic acid derivatives, such as solubility and crystalline structure, are crucial for their application in material science and catalysis. Studies on polymorphism and hydrogen bonding of related compounds like 3,4-pyridinedicarboxylic acid provide insights into the solid-state behavior and stability of these materials (Evans et al., 2008).

Chemical Properties Analysis

The chemical properties of 2,3-Oxiranedicarboxylic acid, such as its reactivity in cycloaddition reactions and its role as a precursor in the synthesis of biotechnologically relevant compounds, underscore its importance in synthetic and green chemistry. For example, the catalytic synthesis of 2,5-furandicarboxylic acid, a biomass-derived alternative to terephthalic acid, from 5-hydroxymethylfurfural highlights the potential of using 2,3-Oxiranedicarboxylic acid derivatives in sustainable chemical processes (Nam et al., 2018).

Scientific Research Applications

  • Synthesis of Natural Products and Pharmaceuticals : The Lewis acid treatment of 2,3-epoxysulfonates, which are closely related to 2,3-Oxiranedicarboxylic acid, is used in the synthesis of natural products and pharmaceuticals. This method was applied to the synthesis of (-)-aphanorphine, (-)-alpha-herbertenol, and (-)-herbertenediol (Kita et al., 2003).

  • Biodegradation and Photodegradation Studies : Research on pyridinedicarboxylic acids, which share structural similarities with 2,3-Oxiranedicarboxylic acid, shows their biodegradation and photodegradation, contributing to our understanding of environmental pollutant processing (Amador & Taylor, 1990).

  • Coordination Chemistry : 3,4-Pyridinedicarboxylic acid, related to 2,3-Oxiranedicarboxylic acid, is used as a multifunctional ligand in coordination chemistry. Its crystal structure and properties are important for the development of new materials (Evans et al., 2008).

  • Green Chemistry and Bio-based Chemicals : 2,5-Furandicarboxylic acid (FDCA), a derivative of 2,3-Oxiranedicarboxylic acid, is a promising bio-based platform chemical for creating sustainable alternatives to petroleum-derived materials (Koopman et al., 2010).

  • Metal-Organic Frameworks and Sensory Applications : Mixed-lanthanide metal-organic frameworks using derivatives of 2,3-Oxiranedicarboxylic acid have been synthesized for potential applications in temperature sensing (Yang et al., 2018).

  • Catalysis and Biomass Conversion : 2,5-Furandicarboxylic acid, a related compound, is key in developing catalysts for biomass conversion, offering a pathway towards more sustainable chemical production (Nam et al., 2018).

  • Neuroscience and Pharmacology : cis-2,3-Piperidinedicarboxylic acid, a derivative, has been used to study excitatory amino acid receptors in the retina, contributing to our understanding of neural signal processing (Slaughter & Miller, 1983).

  • Asymmetric Synthesis and Chiral Building Blocks : 2,3-Oxiranedicarboxylic acid derivatives have been used in the optical resolution of certain compounds and asymmetric synthesis, which is crucial in producing chiral pharmaceuticals (Saigo et al., 1982).

  • Polymer Chemistry : Epoxy derivatives of 2,3-Oxiranedicarboxylic acid have been utilized in modifying polymethacrylic and alginic acids, contributing to advancements in polymer chemistry (Brosse et al., 1988).

  • Photolithography and Material Science : Epoxy systems containing derivatives of 2,3-Oxiranedicarboxylic acid have been developed for use in photolithography, demonstrating the compound's utility in advanced material processing (Huh et al., 2009).

Safety And Hazards

Safety measures for handling 2,3-Oxiranedicarboxylic acid include wearing suitable protective clothing and avoiding contact with skin and eyes . It is also advised to avoid dust formation and breathing in vapors, mist, or gas .

properties

IUPAC Name

oxirane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMCPAKSGRHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51274-37-4, Array
Record name Polyepoxysuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51274-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Epoxysuccinic acid
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DSSTOX Substance ID

DTXSID50901492
Record name 2,​3-​Oxiranedicarboxylic acid
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Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Oxiranedicarboxylic acid

CAS RN

3272-11-5, 16533-72-5, 6311-64-4
Record name Epoxysuccinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Epoxysuccinic acid
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Record name cis-Epoxysuccinic acid
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Record name 2,3-Oxiranedicarboxylic acid
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Record name 2,​3-​Oxiranedicarboxylic acid
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Record name Epoxysuccinic acid
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Record name Dipotassium epoxysuccinate
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Synthesis routes and methods I

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
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calcium epoxysuccinate
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calcium epoxysuccinate
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Yield
97%

Synthesis routes and methods II

Procedure details

The acid calcium epoxysuccinate obtained by the epoxidation was reacted in acetic acid with the aid of concentrated sulphuric acid to form calcium sulphate and epoxysuccinic acid. For this purpose, 50 g. of acid calcium epoxysuccinate, having a calcium content of 11.9% by weight, and 15 g. of concentrated sulphuric acid were introduced, with stirring, into 300 ml. of glacial acetic acid. The suspension was kept at 20° C. for 2 hours with stirring, and then heated to 70° C. After 2 more hours the reaction was complete and the calcium sulphate was filtered off. The calcium sulphate was washed three times with 30 ml. of glacial acetic acid.
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calcium epoxysuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Oxiranedicarboxylic acid
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2,3-Oxiranedicarboxylic acid
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2,3-Oxiranedicarboxylic acid
Reactant of Route 6
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2,3-Oxiranedicarboxylic acid

Citations

For This Compound
8
Citations
K Saigo, S Ogawa, S Kikuchi, A Kasahara… - Bulletin of the Chemical …, 1982 - journal.csj.jp
(±)-erythro-2-Amino-1,2-diphenylethanol prepared from benzoin oxime by catalytic reduction was successfully resolved into a pair of optically active forms by preferential crystallization. …
Number of citations: 83 www.journal.csj.jp
A Kasahara, H Nohira - jlc.jst.go.jp
(+)-«rj)/Aro-2-Amino-l, 2-diphenylethanol prepared from benzoin oxime by catalytic reduction was successfully resolved into a pair of optically active forms by preferential crystallization. …
Number of citations: 0 jlc.jst.go.jp
NS Zwirchmayr, U Henniges, M Bacher, T Hosoya… - Cellulose, 2018 - Springer
The dihydroxyacetophenones 2,5-dihydroxyacetophenone (2,5-DHAP) and 2,6-dihydroxy-acetophenone (2,6-DHAP) belong to the key chromophores in cellulosic materials. The pulp …
Number of citations: 2 link.springer.com
JH Lv, XY Wei, YH Wang, TM Wang, J Liu, DD Zhang… - RSC …, 2016 - pubs.rsc.org
The structural features of Zhundong subbituminous coal (ZSBC) were investigated by ruthenium ion-catalyzed oxidation (RICO) and subsequent analyses with a gas chromatograph/…
Number of citations: 13 pubs.rsc.org
D Häbich, W Hartwig, L Born - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
The synthesis of the novel (3R,4R)‐4‐acetoxy‐3‐[(1S)‐1‐t‐ butyldimethylsilyloxymethyl‐1‐((1S)‐1‐ phenylethylaminocarbonyl)]azetidin‐2‐one (1a), a valuable key intermediate for …
Number of citations: 9 onlinelibrary.wiley.com
F Rived, I Canals, E Bosch, M Rosés - Analytica chimica acta, 2001 - Elsevier
The different factors influencing acidity of solutes in methanol–water (acidity of the solute, basicity and dielectric constant of the solvent, and specific solute–solvent interactions) are …
Number of citations: 181 www.sciencedirect.com
JV Scott - Asymmetrie Synrhesk, 2012 - books.google.com
2 IW Scott ment of this higher order criterion for a successful synthesis has esthetic as well as very practical foundations [eg, the dependence of pharmaco-logical (I) or pheromonal …
Number of citations: 121 books.google.com
AA Hernandez - 2001 - search.proquest.com
This work describes the synthesis and evaluation of small inhibitors of cysteine proteases of parasitic origin. New epoxysuccinyl inhibitors carrying the unnatural amino acids D-…
Number of citations: 0 search.proquest.com

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